molecular formula C7H9ClN6O B1440746 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one CAS No. 1220029-47-9

4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one

Cat. No. B1440746
CAS RN: 1220029-47-9
M. Wt: 228.64 g/mol
InChI Key: XEVKEQDVMRJDQG-UHFFFAOYSA-N
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Description

1,3,5-Triazine derivatives are a class of compounds that have been investigated as biologically active small molecules . They exhibit a range of beneficial properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .


Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from cyanuric chloride . The replacement of chloride ions in cyanuric chloride gives several variants of 1,3,5-triazine derivatives .


Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .


Chemical Reactions Analysis

The reaction mixture for synthesizing 1,3,5-triazine derivatives is typically stirred overnight at room temperature in the presence of sodium carbonate .

Scientific Research Applications

Antimicrobial Activity

The derivatives of 1,3,5-triazine, such as “4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one”, have been investigated for their antimicrobial properties. These compounds have shown promising activity against bacterial strains like Staphylococcus aureus and Escherichia coli , comparable to that of ampicillin . The ability to combat multidrug-resistant microbial pathogens makes these derivatives valuable in the development of new antimicrobial agents.

Antitumor Properties

Some 1,3,5-triazine derivatives exhibit significant antitumor activity. They have been used clinically to treat various cancers, including lung, breast, and ovarian cancer . The cytotoxicity of these compounds against cancer cell lines such as colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) has been documented, with certain compounds showing selectivity and potency within micromolar ranges .

Antiviral Applications

The triazine derivatives also display anti-viral activities. This makes them potential candidates for the development of new antiviral drugs, especially in the face of emerging viral infections and the need for effective therapies against resistant viral strains .

Pharmacological Evaluation

The ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) properties of triazine derivatives are studied to evaluate their pharmacological potential. In silico molecular docking against receptors, such as those of SARS-CoV-2, helps in understanding the interaction and efficacy of these compounds .

Chemical Synthesis and Modification

Triazine derivatives are versatile in chemical synthesis. They can be used in amidation, esterification, glycosidation, and phosphonylation methodologies. This versatility is crucial for the modification of other compounds to enhance their properties or to create new substances with desired functionalities .

Agricultural Applications

1,3,5-Triazines have been used in the production of herbicides. Their ability to interfere with photosynthesis in plants makes them effective in controlling unwanted vegetation. The research into these compounds continues to evolve, aiming to develop herbicides that are more efficient and environmentally friendly .

Future Directions

Research into 1,3,5-triazine derivatives continues due to their potential biological activities. Future directions may include the design and synthesis of novel antimicrobial molecules, especially in the face of increasing numbers of multidrug-resistant microbial pathogens .

properties

IUPAC Name

4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN6O/c8-5-11-6(9)13-7(12-5)14-2-1-10-4(15)3-14/h1-3H2,(H,10,15)(H2,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVKEQDVMRJDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207663
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one

CAS RN

1220029-47-9
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one
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4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one
Reactant of Route 3
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one
Reactant of Route 4
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one
Reactant of Route 5
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one
Reactant of Route 6
4-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperazin-2-one

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